molecular formula C18H14O6 B5628884 methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B5628884
M. Wt: 326.3 g/mol
InChI Key: GTECMPMAMKAGNK-UHFFFAOYSA-N
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Description

Methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is an organic compound with the molecular formula C18H14O6. This compound belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methyl 4-hydroxybenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(7-acetoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate
  • Methyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate
  • Methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 7-position of the chromen-4-one ring enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

methyl 4-(7-methoxy-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-21-13-7-8-14-15(9-13)23-10-16(17(14)19)24-12-5-3-11(4-6-12)18(20)22-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTECMPMAMKAGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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